molecular formula C13H18N2O B7863061 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7863061
M. Wt: 218.29 g/mol
InChI Key: DDNSSMXLHAYUSR-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a hydroxyethyl and isopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves the reaction of benzonitrile with 2-hydroxyethylamine and isopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include catalysts such as palladium or rhodium, which facilitate the hydrogenation and reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and isopropylamino groups can form hydrogen bonds and other interactions with active sites on proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethylamine: Shares the hydroxyethyl group but lacks the benzonitrile core.

    Isopropylamine: Contains the isopropylamino group but does not have the hydroxyethyl or benzonitrile components.

    Benzonitrile: The core structure without the hydroxyethyl and isopropylamino substituents.

Uniqueness

2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and isopropylamino groups allows for diverse interactions and applications that are not possible with simpler compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(2)15(7-8-16)10-13-6-4-3-5-12(13)9-14/h3-6,11,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNSSMXLHAYUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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